molecular formula C10H8O8S2.Na B213127 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt CAS No. 3888-44-6

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt

Cat. No.: B213127
CAS No.: 3888-44-6
M. Wt: 342.3 g/mol
InChI Key: UPYOFRGSTDARPV-UHFFFAOYSA-M
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Description

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is a chemical compound with the molecular formula C10H7NaO8S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and two hydroxyl groups on the naphthalene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by hydroxylation. The process begins with the sulfonation of naphthalene using sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the hydroxylation of the naphthalene ring at the 4 and 5 positions using a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The monosodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of chelating agents and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form strong interactions with metal ions, proteins, and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
  • 3-Amino-4,5-dihydroxy-2,7-naphthalenedisulfonic acid

Uniqueness

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, monosodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong interactions with metal ions and proteins.

Properties

IUPAC Name

sodium;4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYOFRGSTDARPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-25-4 (Parent)
Record name Sodium chromotropate
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DSSTOX Substance ID

DTXSID6063224
Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]
Record name Sodium chromotropate
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CAS No.

3888-44-6
Record name Sodium chromotropate
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Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:1)
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Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen 4,5-dihydroxynaphthalene-2,7-disulphonate
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Q & A

Q1: What are the analytical applications of Sodium Chromotropate according to the provided research?

A1: Sodium Chromotropate is utilized as a colorimetric reagent for the quantitative determination of Blasticidin S, an antifungal substance. [] The method relies on the oxidative degradation of the N-methyl group in Blasticidin S using potassium permanganate, resulting in formaldehyde. Sodium Chromotropate then reacts with the generated formaldehyde, producing a colored compound suitable for spectrophotometric analysis. []

Q2: Are there any other chemical methods for Blasticidin S determination mentioned in the research, besides using Sodium Chromotropate?

A2: Yes, the research describes two additional methods for Blasticidin S determination. [] The first method involves separating Blasticidin S hydrochloride from contaminants via thin-layer chromatography, followed by direct spectrophotometric measurement at 275 nm in an acidic medium. [] The second method employs a two-step process: Blasticidin S is initially degraded by heating with hydroxylamine, and the resulting product undergoes diazo-coupling with diazosulfanilate, yielding a colored compound for colorimetric analysis. []

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